molecular formula C9H6F2O3 B2940009 5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 1529347-11-2

5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B2940009
CAS No.: 1529347-11-2
M. Wt: 200.141
InChI Key: ZHANRMXBHPHPJH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets involved in these processes.

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to inhibit cell proliferation, potentially through the disruption of key cellular processes or signaling pathways.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran derivatives , it’s likely that multiple pathways are affected. These could include pathways involved in cell growth, inflammation, oxidative stress, and viral replication.

Pharmacokinetics

The compound’s molecular weight (20014 g/mol) falls within the range generally favorable for oral bioavailability

Result of Action

Based on the reported biological activities of benzofuran derivatives , potential effects could include reduced cell proliferation, modulation of inflammatory responses, reduction of oxidative stress, and inhibition of viral replication.

Action Environment

For instance, the compound’s stability at room temperature is reported , suggesting it may be stable under physiological conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Properties

IUPAC Name

5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1,3,7H,2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHANRMXBHPHPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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